molecular formula C11H16N2O2 B12526193 N-[3-(Benzyloxy)propyl]-N-methylnitrous amide CAS No. 663600-22-4

N-[3-(Benzyloxy)propyl]-N-methylnitrous amide

Cat. No.: B12526193
CAS No.: 663600-22-4
M. Wt: 208.26 g/mol
InChI Key: QNQCMPUJHARNGV-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)propyl]-N-methylnitrous amide is an organic compound that features a benzyloxy group attached to a propyl chain, which is further connected to a nitrous amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzyloxy)propyl]-N-methylnitrous amide typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate alkylating agent.

    Attachment to Propyl Chain: The benzyloxy group is then attached to a propyl chain via a nucleophilic substitution reaction.

    Formation of Nitrous Amide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzyloxy)propyl]-N-methylnitrous amide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrous amide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

N-[3-(Benzyloxy)propyl]-N-methylnitrous amide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Benzyloxy)propyl]-N-methylnitrous amide involves its interaction with specific molecular targets and pathways. The benzyloxy group can facilitate binding to certain enzymes or receptors, while the nitrous amide group can undergo metabolic transformations that lead to the formation of active metabolites. These interactions can modulate various biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(3-Methoxylphenyl)propyl] amides: These compounds have similar structural features but differ in the substitution pattern on the aromatic ring.

    N-[3-(6-Benzyloxy-3-methoxyphenyl)propyl] amides: These compounds have additional methoxy groups, which can influence their chemical and biological properties.

Uniqueness

N-[3-(Benzyloxy)propyl]-N-methylnitrous amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both benzyloxy and nitrous amide groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

663600-22-4

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-methyl-N-(3-phenylmethoxypropyl)nitrous amide

InChI

InChI=1S/C11H16N2O2/c1-13(12-14)8-5-9-15-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

QNQCMPUJHARNGV-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOCC1=CC=CC=C1)N=O

Origin of Product

United States

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